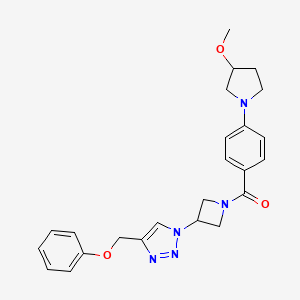

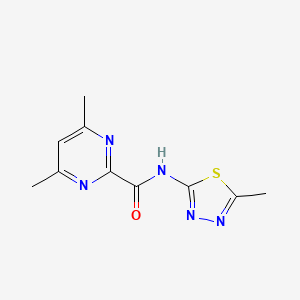

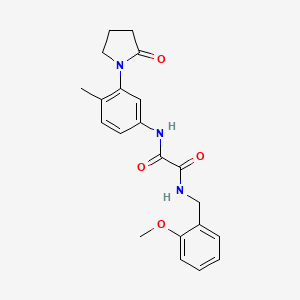

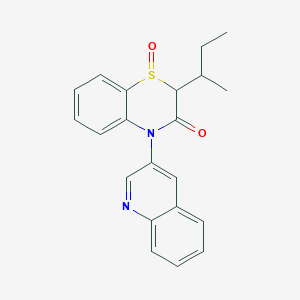

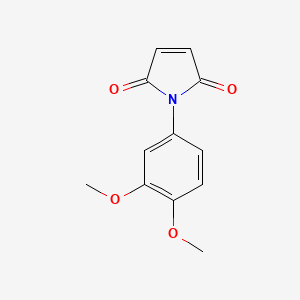

![molecular formula C10H10N2OS2 B2971310 N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 899982-92-4](/img/structure/B2971310.png)

N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide” is a compound that has been studied for its various properties . It is related to the family of benzothiazole compounds, which are known for their diverse pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with other compounds . The process often involves acetylation, nucleophilic substitution, and the use of a base .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include diazo-coupling, Knoevenagel condensation, Biginelli reaction, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using NMR, IR, and elemental analysis .Scientific Research Applications

Green Synthesis and Antibacterial Evaluation

A study by Rezki (2016) highlights the green ultrasound synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides, including derivatives similar to N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide. This synthesis demonstrated significant reductions in reaction times and higher yields under ultrasound irradiation. The synthesized compounds displayed promising antimicrobial activities against a range of gram-positive, gram-negative bacteria, and fungal strains, showcasing the potential of such compounds in antibacterial applications Rezki, 2016.

Anticancer Agent Development

Research by Nofal et al. (2014) focused on synthesizing new benzimidazole–thiazole derivatives as anticancer agents. Although not directly mentioning this compound, the study indicates the relevance of benzothiazole derivatives in developing potential anticancer drugs. These compounds were tested against HepG2 and PC12 cancer cell lines, with some showing promising anticancer activity Nofal et al., 2014.

Antitumor Activity Evaluation

A paper by Yurttaş, Tay, and Demirayak (2015) evaluated new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings for their antitumor activity. The study demonstrated considerable anticancer activity against certain cancer cell lines, underscoring the therapeutic potential of benzothiazole acetamide derivatives in cancer treatment Yurttaş et al., 2015.

Synthesis and Anticancer Activity of 4-Thiazolidinones

Havrylyuk et al. (2010) investigated novel 4-thiazolidinones with benzothiazole moiety for antitumor activity. This research highlights the synthesis process and the efficacy of these compounds in inhibiting various cancer cell lines, including leukemia and melanoma Havrylyuk et al., 2010.

Mechanism of Action

Target of Action

N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, also known as N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]acetamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit a wide range of biological activities . They have been reported to target various enzymes and receptors, including the cyclooxygenase (COX) enzymes , dopamine D2 receptors , and serotonin 5-HT2 receptors .

Mode of Action

The compound’s interaction with its targets leads to a variety of changes. For instance, when it interacts with COX enzymes, it inhibits their activity . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain. By inhibiting these enzymes, the compound can potentially reduce inflammation and pain .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For example, by inhibiting COX enzymes, it disrupts the arachidonic acid pathway, reducing the production of prostaglandins . This can lead to a decrease in inflammation and pain. Additionally, by antagonizing dopamine D2 and serotonin 5-HT2 receptors, it may affect neurotransmission in the brain , potentially influencing mood and behavior.

Pharmacokinetics

Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability and its ability to reach its targets in the body.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets. For instance, by inhibiting COX enzymes, it can reduce the production of prostaglandins, leading to a decrease in inflammation and pain . By antagonizing dopamine D2 and serotonin 5-HT2 receptors, it may affect neurotransmission in the brain , potentially influencing mood and behavior.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility can affect its absorption and distribution in the body Additionally, factors such as pH and temperature can influence the compound’s stability and its interaction with its targets

Future Directions

properties

IUPAC Name |

N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS2/c1-6(13)11-10-12-9-7(14-2)4-3-5-8(9)15-10/h3-5H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCYIOOTVWEPDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(S1)C=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)

![3-chloro-N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2971231.png)

![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2971238.png)

![(E)-4-bromo-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2971249.png)